molecular formula C28H58 B14170090 10-Methylheptacosane CAS No. 927172-84-7

10-Methylheptacosane

Cat. No.: B14170090
CAS No.: 927172-84-7
M. Wt: 394.8 g/mol
InChI Key: VRGNKPWPCYXRAY-UHFFFAOYSA-N
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Description

10-Methylheptacosane is a methyl-branched hydrocarbon with the molecular formula C28H58. It is a type of long-chain alkane that is commonly found in the cuticular hydrocarbons of insects. These hydrocarbons play a crucial role in preventing desiccation and facilitating chemical communication among insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylheptacosane typically involves the alkylation of heptacosane with a methyl group. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification using chromatographic techniques. Alternatively, large-scale chemical synthesis can be employed, utilizing catalytic hydrogenation and alkylation processes to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions: 10-Methylheptacosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: This reaction can be induced using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to saturate any unsaturated bonds present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

10-Methylheptacosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylheptacosane in biological systems involves its interaction with specific receptors on the surface of insects. As a component of cuticular hydrocarbons, it plays a role in chemical signaling, influencing behaviors such as mating and aggregation. The molecular targets include chemoreceptors that detect the presence of the hydrocarbon, triggering a cascade of behavioral responses .

Comparison with Similar Compounds

  • 13-Methylheptacosane
  • 11-Methylheptacosane
  • 9-Methylheptacosane

Comparison: 10-Methylheptacosane is unique in its specific methyl branching at the 10th carbon position, which influences its physical and chemical properties. Compared to 13-Methylheptacosane and 11-Methylheptacosane, it may exhibit different boiling points, melting points, and reactivity due to the position of the methyl group. This positional isomerism can affect its role in biological systems, particularly in its function as a pheromone or signaling molecule .

Properties

CAS No.

927172-84-7

Molecular Formula

C28H58

Molecular Weight

394.8 g/mol

IUPAC Name

10-methylheptacosane

InChI

InChI=1S/C28H58/c1-4-6-8-10-12-13-14-15-16-17-18-19-21-23-25-27-28(3)26-24-22-20-11-9-7-5-2/h28H,4-27H2,1-3H3

InChI Key

VRGNKPWPCYXRAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C)CCCCCCCCC

Origin of Product

United States

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